3-Iodo-1,4-dimethyl-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-1,4-dimethylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10IN/c1-7-4-3-5-9-10(7)8(11)6-12(9)2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKSFQIJILVEPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N(C=C2I)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformational Chemistry of 3 Iodo 1,4 Dimethyl 1h Indole Derivatives
Palladium-Catalyzed Cross-Coupling Reactions as Key Functionalization Pathways
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of 3-iodoindoles. nih.gov The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions, offering predictable and high-yielding pathways to a wide array of substituted indoles. These methods are valued for their functional group tolerance and reliability. nih.gov
The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net In the context of indole (B1671886) chemistry, it provides a direct route to 3-alkynylindoles, which are valuable synthetic intermediates. nih.govnih.gov The reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and a base such as an amine. nih.govresearchgate.net
The coupling of 3-iodoindoles with various terminal acetylenes proceeds smoothly under standard Sonogashira conditions. For instance, N-protected 3-iodoindoles react with terminal alkynes in the presence of a palladium complex like PdCl₂(PPh₃)₂ and a copper(I) iodide (CuI) co-catalyst in a triethylamine (B128534) (Et₃N) solvent. nih.gov This process has been successfully applied to aryl-, vinylic-, alkyl-, and silyl-substituted terminal acetylenes, producing excellent yields of the corresponding 3-alkynylindoles. nih.gov Copper-free conditions have also been developed, which can be advantageous in certain synthetic contexts. beilstein-journals.org
Research has demonstrated the versatility of this reaction with various substituted 3-iodoindoles. For example, 3-iodo-1-methyl-1H-indole has been coupled with a range of terminal alkynes to synthesize push-pull chromophores. nih.gov The reaction conditions can be tuned based on the substrate; while many couplings proceed at room temperature, some may require elevated temperatures for completion. nih.gov
Table 1: Examples of Sonogashira Coupling with 3-Iodoindoles Data synthesized from multiple sources. nih.govnih.gov
| 3-Iodoindole Derivative | Alkyne Partner | Catalyst System | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|---|
| N-Methyl-3-iodoindole | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ / CuI | Et₃N | Et₃N | N-Methyl-3-(phenylethynyl)indole | 92 nih.gov |
| N-Methyl-3-iodoindole | 4-Ethynyl-N,N-dimethylaniline | PdCl₂(PPh₃)₂ / CuI | Et₃N | Et₃N | 3-((4-(Dimethylamino)phenyl)ethynyl)-1-methyl-1H-indole | 94 nih.gov |
| N-Methyl-3-iodoindole | (Triisopropylsilyl)acetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Et₃N | 1-Methyl-3-((triisopropylsilyl)ethynyl)-1H-indole | 92 nih.gov |
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, creating a carbon-carbon bond between an organoboron species (typically a boronic acid) and an organohalide. wikipedia.orglibretexts.org For 3-iodoindoles, this reaction provides an exceptionally powerful method for introducing aryl or vinyl substituents at the C3 position, leading to the synthesis of 3-arylindoles and 3-vinylindoles. nih.govnih.gov
The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron reagent. organic-chemistry.org A typical procedure involves reacting the 3-iodoindole with a boronic acid in the presence of a catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base such as cesium carbonate or potassium fluoride. organic-chemistry.orgnih.gov The reaction mechanism involves oxidative addition of the palladium catalyst to the carbon-iodine bond, followed by transmetalation with the boronate species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
This methodology has been used to synthesize a variety of functionalized indoles. For example, a 1,2-disubstituted 3-iodoindole was successfully coupled with (p-tolyl)boronic acid using Pd(PPh₃)₄ and cesium carbonate in a DMSO/water solvent system, affording the 3-arylindole in good yield. nih.gov The versatility of the Suzuki reaction allows for the introduction of a wide range of electronically and sterically diverse groups onto the indole core. nih.gov
Table 2: Examples of Suzuki Cross-Coupling with 3-Iodoindoles Data synthesized from multiple sources. nih.govnih.gov
| 3-Iodoindole Derivative | Boronic Acid Partner | Catalyst | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|---|
| N-Methyl-2-phenyl-3-iodoindole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | N-Methyl-2,3-diphenylindole | 90 nih.gov |
| 1-Benzyl-2-phenyl-3-iodoindole | (p-Tolyl)boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DMSO/H₂O | 1-Benzyl-2-phenyl-3-(p-tolyl)indole | 85 nih.gov |
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. wikipedia.orgorganic-chemistry.org It serves as a primary method for the synthesis of substituted alkenes and is particularly useful for the C3-alkenylation of indoles. nih.govbeilstein-journals.org Starting from a 3-iodoindole, the Heck reaction allows for the direct attachment of a vinyl group to the indole ring. nih.gov
The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-I bond of the 3-iodoindole. The resulting organopalladium species then coordinates to the alkene, followed by migratory insertion of the alkene into the palladium-carbon bond. A final β-hydride elimination step releases the 3-alkenylindole product and regenerates a palladium hydride species, which is converted back to the active Pd(0) catalyst by the base. wikipedia.org
This strategy has been demonstrated as an effective follow-up reaction after the initial synthesis of 3-iodoindoles. For example, N-methyl-2-phenyl-3-iodoindole can be reacted with n-butyl acrylate (B77674) in the presence of a palladium catalyst to yield the corresponding 3-alkenylindole derivative in a good yield. nih.gov A novel approach involves an in situ iodination of the indole at the C3 position, which is then immediately subjected to a Heck coupling with an alkene, demonstrating high step efficiency. researchgate.net This method is tolerant of various terminal alkenes, including acrylates and vinyl sulfones. researchgate.net
Table 3: Example of Heck Reaction with a 3-Iodoindole Data from cited source. nih.gov
| 3-Iodoindole Derivative | Alkene Partner | Catalyst System | Base | Solvent | Product | Yield (%) |
|---|
A powerful extension of cross-coupling chemistry is the use of sequential or iterative reactions on a multi-halogenated substrate. nih.gov This approach allows for the controlled, stepwise introduction of different functional groups, leading to highly complex and polyfunctionalized molecules. Dihalogenated indoles, such as 5-bromo-3-iodoindole, are ideal substrates for such strategies due to the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed reactions. researchgate.net
The greater reactivity of the carbon-iodine bond allows for selective functionalization at the C3 position while leaving the C5-bromo substituent intact. For example, a Sonogashira coupling can be performed selectively at the C3-iodo position of a 5-bromo-3-iodoindole. The resulting 5-bromo-3-alkynylindole can then undergo a second cross-coupling reaction, such as a Suzuki reaction, at the C5-bromo position. researchgate.net This selective, sequential approach enables the synthesis of disubstituted indoles that would be difficult to access through other means. researchgate.net
This strategy has been used to create libraries of new functionalized indoles. researchgate.net The order of reactions can also be reversed (e.g., Suzuki then Sonogashira), providing further synthetic flexibility. researchgate.net A three-step sequence involving the initial synthesis of a 3-iodoindole, followed by sequential Sonogashira and Suzuki reactions, has also been demonstrated as a viable route to polysubstituted indoles. nih.gov
Iodine-Induced C-C and C-N Bond Formation Reactions in Indole Derivatives
Beyond its role as a leaving group in metal-catalyzed reactions, elemental iodine (I₂) can act as a promoter or catalyst for C-C and C-N bond formation in indole derivatives. nih.govacs.org These reactions are often mild, metal-free, and environmentally benign, offering an attractive alternative to traditional methods. acs.orgcas.cn
The key mechanistic step in these transformations is the reaction of an N-protected indole with iodine to form a reactive 3-iodo-3H-indol-1-ium intermediate. acs.orgcas.cn This electrophilic species is then susceptible to attack by a suitable nucleophile at the C2 position. Depending on the nucleophile used, this can lead to either C-C or C-N bond formation. nih.govacs.org
A notable example of iodine-induced C-C bond formation is the synthesis of 2,3′-biindoles. nih.gov These structures are present in various bioactive compounds. In this reaction, one molecule of an N-protected indole acts as the precursor to the electrophilic iodonium (B1229267) intermediate, while a second indole molecule serves as the nucleophile. cas.cn
The reaction is typically carried out at room temperature by treating the N-protected indole with iodine in a solvent like acetonitrile. acs.org The nucleophilic C2 position of the second indole molecule attacks the C2 position of the 3-iodo-3H-indol-1-ium intermediate, leading to the formation of the 2,3′-biindole skeleton. nih.govcas.cn This method allows for the preparation of various biindoles bearing electron-rich to moderately electron-poor substituents in moderate to good yields. acs.org The process is regioselective and proceeds without the need for expensive or toxic metal catalysts. acs.orgcas.cn
Table 4: Examples of Iodine-Induced Formation of 2,3'-Biindoles Data from cited source. acs.org
| N-Protected Indole | Reagent | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| 1-Methyl-1H-indole | I₂ | NaHCO₃ | CH₃CN | 1,1'-Dimethyl-1H,1'H-2,3'-biindole | 72 |
| 1-Methyl-5-methoxy-1H-indole | I₂ | NaHCO₃ | CH₃CN | 5,5'-Dimethoxy-1,1'-dimethyl-1H,1'H-2,3'-biindole | 80 |
| 5-Bromo-1-methyl-1H-indole | I₂ | NaHCO₃ | CH₃CN | 5,5'-Dibromo-1,1'-dimethyl-1H,1'H-2,3'-biindole | 65 |
Synthesis of 4-(1H-indol-2-yl)morpholines
The synthesis of substituted morpholine (B109124) moieties attached to the indole core represents an important avenue for creating compounds with potential biological activity. While direct synthesis from 3-iodo-1,4-dimethyl-1H-indole is not prominently documented, related transformations highlight the utility of functionalized indoles in accessing complex heterocyclic systems. For instance, a common strategy involves the modification of pre-existing indole quinazolinones.
In one such pathway, 2-(1H-indol-3-yl)quinazolin-4(3H)-one can be converted to a 4-chloro-2-(1H-indol-3-yl)quinazoline intermediate through a Vilsmeier-Haack formylation attempt that results in chlorination instead. mdpi.com This activated intermediate readily undergoes nucleophilic substitution with morpholine to yield the desired 4-[2-(1H-indol-3-yl)quinazolin-4-yl]morpholine in high yield. mdpi.com This demonstrates a viable route to attaching a morpholine ring to an indole-containing scaffold, which could be adapted for different isomers.
Another relevant approach involves the N-alkylation of morpholine using activated indole derivatives. For example, 3-(tosyloxymethyl)-3,4-dihydro-1H- nih.govbeilstein-journals.orgoxazino[4,3-a]indol-1-one, derived from an indole precursor, can be used to alkylate morpholine in the presence of cesium carbonate in DMF, affording the corresponding 3-(morpholinomethyl) derivative. nih.gov
Carbonylative Functionalization of Indoles
Carbonylative reactions are powerful tools for introducing carbonyl groups into organic molecules, and functionalized indoles serve as excellent substrates for such transformations. nih.gov Palladium-catalyzed carbonylative coupling reactions of haloindoles, including 3-iodoindoles, provide efficient routes to amides, esters, and ketones.
For instance, the synthesis of indole-3-carboxamides can be achieved through the palladium-catalyzed carbonylative cyclization of 2-ethynylanilines with nitroarenes, where a molybdenum hexacarbonyl complex serves as the carbon monoxide source. rsc.org More directly, 3-iodoindoles can participate in palladium-catalyzed carbonylative reactions. A general method involves the synthesis of 2-aroylindoles from 2-gem-dibromovinylaniline via a domino reaction that includes carbon monoxide insertion. nih.gov
A highly relevant transformation is the palladium-catalyzed synthesis of indole-3-carboxylates and related structures from functionalized 2-alkynylanilines in the presence of a palladium iodide catalyst. beilstein-journals.org This process, which involves a carbonylative double cyclization, underscores the utility of palladium-iodide systems in constructing complex indole derivatives. beilstein-journals.org
Table 1: Examples of Carbonylative Functionalization Reactions
| Starting Material | Catalyst System | CO Source | Product Type | Reference |
|---|---|---|---|---|
| 2-Ethynylanilines | Palladium catalyst | Mo(CO)₆ | Indole-3-carboxamides | rsc.org |
| 2-gem-Dibromovinylaniline | Pd(PPh₃)₄ | CO gas | 2-Aroylindoles | nih.gov |
Electrophilic Substitution and Further Functionalization at Indole C2 and C3 Positions
The indole ring is inherently electron-rich, making it susceptible to electrophilic substitution, with the C3 position being the most reactive site. researchgate.netic.ac.ukquimicaorganica.org When the C3 position is occupied, as in this compound, electrophilic attack can be directed to other positions, or more commonly, the C3 substituent itself becomes a handle for further functionalization.
The carbon-iodine bond at the C3 position is particularly useful for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, effectively replacing the iodine atom. nih.gov Palladium-catalyzed reactions such as the Sonogashira, Suzuki, and Heck couplings are highly effective for this purpose. nih.gov
Sonogashira Coupling: 3-Iodoindoles react smoothly with terminal alkynes in the presence of a palladium-copper catalyst system to form 3-alkynylindoles. For example, 3-iodo-1-methyl-2-phenylindole couples with phenylacetylene to yield 1-methyl-2-phenyl-3-(phenylethynyl)indole. nih.gov
Suzuki Coupling: The reaction of 3-iodoindoles with boronic acids or their esters provides a route to 3-aryl or 3-vinylindoles.
Heck Coupling: 3-Iodoindoles can be coupled with alkenes, such as n-butyl acrylate, using a palladium acetate (B1210297) catalyst to furnish 3-alkenylindoles. nih.gov
These reactions demonstrate that the iodine atom at C3 is not a limitation but rather a versatile functional group for elaborating the indole core.
Table 2: Palladium-Catalyzed Functionalization of 3-Iodoindoles
| Reaction Type | Coupling Partner | Catalyst | Product | Reference |
|---|---|---|---|---|
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | 1-Methyl-2-phenyl-3-(phenylethynyl)indole | nih.gov |
| Heck | n-Butyl acrylate | Pd(OAc)₂ | n-Butyl (E)-3-[1-methyl-2-phenylindol-3-yl]propenoate | nih.gov |
Organometallic Intermediates and Metalation Reactions of Haloindoles
The formation of organometallic intermediates is a cornerstone of modern organic synthesis, and haloindoles are key precursors for these species. The transformation of the C-I bond in 3-iodoindoles into a carbon-metal bond opens up a vast array of synthetic possibilities.
The most prominent examples involve the in-situ formation of organopalladium intermediates during cross-coupling reactions. The catalytic cycle of reactions like Suzuki, Heck, and Sonogashira begins with the oxidative addition of the 3-iodoindole to a palladium(0) complex. This step forms a critical indol-3-yl-palladium(II) iodide intermediate (Ar-Pd-X). This species then undergoes further steps, such as transmetalation (in Suzuki coupling) or migratory insertion (in Heck and carbonylative couplings), to ultimately form the desired product and regenerate the palladium(0) catalyst. nih.gov
While direct metalation of 3-iodoindoles with organolithium or magnesium reagents can be complicated by side reactions, the palladium-catalyzed pathways provide a reliable method for leveraging the reactivity of the carbon-iodine bond through the generation of these transient organopalladium intermediates. chemrxiv.org
Radical Pathways in 3-Iodoindole Transformations
While many transformations of 3-iodoindoles proceed through ionic or organometallic pathways, radical mechanisms also play a role in certain reactions. The relatively weak carbon-iodine bond can be cleaved homolytically under specific conditions, such as photolysis or in the presence of radical initiators, to generate an indol-3-yl radical.
This indol-3-yl radical is a reactive intermediate that can participate in various subsequent reactions, including:
Addition to π-systems: The radical can add to alkenes or alkynes, initiating a chain reaction or leading to cyclization products.
Atom Transfer Reactions: It can abstract an atom (e.g., a hydrogen atom) from a suitable donor, leading to the formation of the corresponding 1,4-dimethyl-1H-indole.
Coupling Reactions: Two indol-3-yl radicals can couple, though this is often a minor pathway in controlled reactions.
Although less common than palladium-catalyzed couplings, radical pathways offer an alternative reactivity profile. For example, a consecutive four-component reaction to synthesize trisubstituted 3-iodoindoles involves an alkynylation-cyclization-iodination-alkylation sequence. beilstein-journals.orgnih.gov While the primary steps are catalyzed by transition metals or proceed via ionic intermediates, the handling and stability of 3-iodoindoles are important, as they can be sensitive to light, suggesting potential for radical decomposition pathways under certain conditions. nih.gov
Mechanistic Investigations of 3 Iodoindole Reactivity
Elucidation of Reaction Mechanisms for Iodination Processes
The introduction of an iodine atom at the C3 position of an indole (B1671886) ring is a common transformation, and several mechanisms have been proposed to explain this process. The iodination of indoles is generally considered an electrophilic substitution reaction.
One proposed mechanism for the synthesis of 3-iodoindoles involves an electrophilic cyclization of N,N-dialkyl-o-(1-alkynyl)anilines using molecular iodine (I₂). This reaction proceeds smoothly at room temperature to afford the corresponding 3-iodoindole in high yield. acs.orgnih.govnih.gov While I₂ is highly effective, other reagents like bromine (Br₂), N-bromosuccinimide (NBS), and p-nitrobenzenesulfenyl chloride (p-O₂NC₆H₄SCl) tend to result in mixtures of cyclized products and simple addition products to the alkyne. nih.gov
Another plausible mechanism is suggested for the iodine-catalyzed synthesis of diindolylmethanes from indol-3-ylmethanols and indoles. This reaction is thought to be initiated by the iodine-mediated activation of a secondary alcohol, which then eliminates hypoiodous acid (HOI) to generate a vinyliminium ion intermediate. nih.govbeilstein-journals.org This electrophilic intermediate subsequently undergoes a C3-selective Friedel-Crafts reaction with another indole molecule to yield the product. nih.govbeilstein-journals.org
In copper-mediated aerobic oxidative C-H iodination, the mechanism is proposed to proceed through a Cu(III)-iodide species. This species undergoes electrophilic addition at the C3 position of the indole. researchgate.net Similarly, in the synthesis of 3H-indoles via iodine-mediated intramolecular cyclization of enamines, an oxidative iodination step generates an iodide intermediate. This is followed by an intramolecular Friedel-Crafts type alkylation to form the cyclized product. acs.org
A consecutive four-component synthesis of trisubstituted 3-iodoindoles involves a sequence of copper-free alkynylation, base-catalyzed cyclization to form the indole, electrophilic iodination with N-iodosuccinimide, and finally, alkylation of the indole anion. beilstein-journals.org The electrophilic iodination step traps the formed indole intermediate.
Table 1: Proposed Intermediates in Indole Iodination Reactions
| Proposed Intermediate | Precursor/Reaction Type | Reference |
|---|---|---|
| Vinylic Cation | Electrophilic cyclization of alkynes | nih.gov |
| Vinyliminium Ion | Iodine-mediated activation of indol-3-ylmethanols | nih.govbeilstein-journals.org |
| Cu(III)-Iodide Species | Copper-mediated aerobic oxidative C-H iodination | researchgate.net |
| Iodide Intermediate | Iodine-mediated intramolecular cyclization of enamines | acs.org |
Understanding and Controlling Regioselectivity in Indole Functionalization
The indole nucleus possesses several non-equivalent C-H bonds, making the control of regioselectivity in its functionalization a significant challenge. nih.gov The pyrrole (B145914) ring is generally more nucleophilic and reactive towards electrophiles than the benzene (B151609) ring.
The C3 position of indole is the most nucleophilic and is typically the site of electrophilic attack. However, functionalization at other positions, such as C2, C4, C5, and C7, can be achieved and is crucial for accessing a diverse range of indole derivatives. nih.gov For instance, the direct iodination of 3-substituted indoles often occurs at the C2 position. researchgate.net
Controlling regioselectivity often requires specific strategies:
Directing Groups: The use of directing groups is a powerful strategy to achieve functionalization at less reactive positions. For example, directing groups have been instrumental in developing methods for C4-olefination and C7-arylation of indoles. nih.gov
Catalyst Control: The choice of catalyst can profoundly influence the site of functionalization. In palladium-catalyzed C-H functionalization, the regioselectivity can be directed to different positions depending on the reaction conditions and the nature of the catalyst. nih.gov For instance, a switch from C2 to C3 arylation in palladium-catalyzed reactions of indoles can be achieved by changing the magnesium base used. acs.org
Ligand Control: Ligands in transition metal catalysis can play a decisive role in determining regioselectivity. In the Pd(II)-catalyzed aerobic oxidative Heck reaction of indoles, the development of specific sulfoxide-2-hydroxypyridine (SOHP) ligands enabled a switch between C3 and C2 selectivity. scispace.com This control is achieved by switching the regioselectivity-determining step of the reaction. scispace.comresearchgate.net
Reaction Pathway: The intrinsic reaction mechanism can also dictate regioselectivity. An efficient and highly regioselective C5-H direct iodination of indoles has been reported to proceed via a radical pathway, offering a practical route to C5-functionalized indoles without the need for a metal catalyst. rsc.org
The functionalization at the C4 and C7 positions is particularly challenging due to the lower nucleophilicity of the benzene ring compared to the pyrrole moiety. nih.gov Successful approaches often involve the use of directing groups or a sequence of reduction of the indole to an indoline (B122111), C-H functionalization, and subsequent re-oxidation. nih.gov
Catalytic Cycles and Ligand Effects in Transition Metal-Mediated Transformations
Transition metal catalysis, particularly with palladium, is a cornerstone for the functionalization of 3-iodoindoles. These reactions typically proceed through a catalytic cycle involving several key steps. A general catalytic cycle for a cross-coupling reaction, such as the Heck reaction, can be described as follows:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the 3-iodoindole, forming a Pd(II) intermediate. youtube.comlibretexts.org
Migratory Insertion/Transmetalation: In the Heck reaction, the olefin substrate coordinates to the palladium center and then undergoes migratory insertion into the Pd-C bond. libretexts.org In other cross-coupling reactions like Suzuki or Sonogashira, this step is a transmetalation where an organometallic reagent transfers its organic group to the palladium center. youtube.com
β-Hydride Elimination: In the Heck reaction, a β-hydride is eliminated from the alkyl-palladium intermediate to form the alkene product and a hydrido-palladium species. libretexts.org
Reductive Elimination: This is the final product-forming step where two organic groups on the Pd(II) center are coupled, regenerating the Pd(0) catalyst which can re-enter the catalytic cycle. youtube.comberkeley.edu
Ligand Effects:
The ligands coordinated to the metal center are not mere spectators; they play a critical role in modulating the catalytic cycle and influencing the reaction's outcome.
Electronic Effects: The electron-donating or electron-withdrawing nature of a ligand can significantly impact the rate of key steps, particularly reductive elimination. Electron-rich ligands generally increase the electron density on the metal center, which can facilitate oxidative addition but may slow down reductive elimination. berkeley.eduacs.org Conversely, electron-deficient ligands can accelerate reductive elimination. acs.org
Steric Effects: The steric bulk of ligands is also a crucial factor. Bulky ligands can promote reductive elimination by creating steric strain that is relieved upon product formation. acs.org They can also influence the coordination number of the metal complex, which in turn affects its reactivity. chemrxiv.org For example, bulky, electron-rich phosphine ligands have been found to be highly effective in the palladium-catalyzed N-arylation of indoles. organic-chemistry.org
Table 2: Key Steps in Pd-Catalyzed Cross-Coupling of 3-Iodoindoles
| Step | Description | Role of Ligands |
|---|---|---|
| Oxidative Addition | Pd(0) inserts into the C-I bond of 3-iodoindole to form a Pd(II) complex. | Electronic properties influence the rate. Electron-donating ligands can facilitate this step. |
| Migratory Insertion / Transmetalation | The coupling partner (e.g., an alkene or organometallic reagent) reacts with the Pd(II) complex. | Steric and electronic properties influence coordination and reactivity of the coupling partner. |
| Reductive Elimination | The two organic fragments on the Pd(II) center couple to form the product and regenerate the Pd(0) catalyst. | Both steric bulk and electronic properties are critical; bulky and electron-withdrawing ligands can accelerate this step. |
Advanced Synthetic Applications of 3 Iodo 1,4 Dimethyl 1h Indole As a Building Block
Synthesis of Structurally Diverse Indole (B1671886) Derivatives
The primary application of 3-Iodo-1,4-dimethyl-1H-indole in the synthesis of diverse indole derivatives lies in its participation in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is an excellent substrate for reactions such as the Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon bonds at the indole C3 position. nih.gov This modular approach allows for the systematic introduction of a wide array of aryl, vinyl, and alkynyl groups, respectively.
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki Coupling: This reaction involves the coupling of the iodoindole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is highly effective for introducing aryl or heteroaryl substituents, leading to the formation of 3-arylindoles. The versatility of commercially available boronic acids makes this a premier method for generating diverse derivatives. nih.gov
Heck Coupling: The Heck reaction pairs the iodoindole with an alkene, such as an acrylate (B77674) or styrene, to form a new C-C bond, resulting in 3-vinylindole derivatives. nih.gov These products contain a valuable olefinic handle that can be further manipulated in subsequent synthetic steps.
Sonogashira Coupling: By coupling this compound with a terminal alkyne, the Sonogashira reaction provides a direct route to 3-alkynylindoles. nih.gov The resulting products are useful intermediates for further transformations, including cyclization reactions or as components in natural product synthesis.
The ability to employ these foundational reactions transforms this compound into a scaffold upon which significant molecular diversity can be built. The conditions for these reactions are generally mild and tolerant of a wide range of functional groups on the coupling partner, further enhancing the synthetic utility.
Interactive Data Table: Representative Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Product Class | Typical Catalyst System |
| Suzuki | Arylboronic Acid | 3-Aryl-1,4-dimethyl-1H-indole | Pd(OAc)₂, Na₂CO₃ |
| Heck | n-Butyl Acrylate | 3-Vinyl-1,4-dimethyl-1H-indole | Pd(OAc)₂, PPh₃, Et₃N |
| Sonogashira | Phenylacetylene (B144264) | 3-Alkynyl-1,4-dimethyl-1H-indole | PdCl₂(PPh₃)₂, CuI, Et₃N |
Construction of Complex Heterocyclic and Polycyclic Scaffolds
Beyond simple substitution, this compound is a key starting material for the assembly of more complex molecular frameworks, including fused heterocyclic and polycyclic systems. These intricate structures are hallmarks of many biologically active natural products and pharmaceutical agents.
One powerful strategy involves an initial cross-coupling reaction to install a side chain containing a reactive functional group. Subsequent intramolecular cyclization of this elaborated intermediate can then forge new rings onto the indole core. For example, a Sonogashira coupling could introduce an alkynyl group, which can then undergo an intramolecular hydroamination or cycloaddition to build a new fused ring.
Alternatively, iodine-mediated reactions can directly facilitate the construction of new heterocyclic rings. While the starting material is already iodinated, related strategies involving iodine-promoted intramolecular cyclization of elaborated enamines or alkynes demonstrate the broader principle of using halogen-based reactivity to induce ring formation. organic-chemistry.orgnih.govacs.org For instance, a derivative of this compound could be functionalized and then subjected to conditions that promote an intramolecular cyclization, where the iodine atom acts as a leaving group or directs the cyclization. Such cascade reactions are highly efficient, often creating multiple bonds and stereocenters in a single step, leading to rapid increases in molecular complexity. nih.gov
Development of Chemical Libraries via Modular Assembly
The concept of modular assembly is central to the development of chemical libraries for high-throughput screening and drug discovery. This compound is an ideal scaffold for this purpose due to its predictable and versatile reactivity in cross-coupling reactions. By reacting this single, common core with a large and diverse collection of coupling partners (e.g., boronic acids, alkenes, alkynes), a library of related but structurally distinct indole derivatives can be rapidly synthesized. nih.gov
Multicomponent reactions (MCRs) and one-pot sequential reactions represent an advanced approach to library synthesis. A notable strategy involves a consecutive four-component reaction to generate diverse 3-iodoindoles, which are then used in subsequent diversification reactions like Suzuki arylations. nih.govbeilstein-journals.org This approach maximizes efficiency by combining multiple bond-forming events in a single process, allowing for the rapid generation of a multitude of complex products from simple starting materials. nih.govrsc.org The reliability of reactions involving the 3-iodoindole moiety ensures that these modular approaches can be automated and scaled for the production of large chemical libraries.
Interactive Data Table: Modular Library Synthesis Example
| Core Scaffold | Reaction | Diverse Inputs (Examples) | Library Output (Product Class) |
| This compound | Suzuki Coupling | Phenylboronic acid, 4-Pyridylboronic acid, 2-Thiopheneboronic acid | 3-Aryl/Heteroaryl-1,4-dimethylindoles |
| This compound | Heck Coupling | Styrene, Ethyl acrylate, Acrylonitrile | 3-Vinyl-1,4-dimethylindoles |
| This compound | Sonogashira Coupling | Phenylacetylene, 1-Hexyne, Trimethylsilylacetylene | 3-Alkynyl-1,4-dimethylindoles |
Utility in Natural Product-Inspired Scaffold Synthesis
The indole nucleus is a privileged scaffold found in a vast number of natural products, particularly alkaloids, which often exhibit potent biological activities. rsc.org this compound provides a synthetic entry point to these complex structures or to simplified, "natural product-inspired" scaffolds that retain the key structural features responsible for bioactivity.
A prominent example of this utility is in the synthesis of marine indole alkaloids such as the meridianins. mdpi.com The meridianin skeleton is characterized by an indole core linked at the C3 position to a 2-aminopyrimidine (B69317) ring. Syntheses of these compounds have been achieved starting from N-protected 3-iodoindoles. mdpi.comencyclopedia.pubsemanticscholar.org A one-pot Masuda borylation followed by a Suzuki coupling sequence with a suitable pyrimidine (B1678525) partner demonstrates a sophisticated application of the 3-iodoindole building block to access these natural product scaffolds. mdpi.comsemanticscholar.org This highlights how this compound can be strategically employed to construct the core of a complex natural product, which can then be further elaborated to complete the total synthesis or to generate novel analogs for structure-activity relationship studies. nih.govfrontiersin.org
Spectroscopic Characterization Methodologies for 3 Iodo 1,4 Dimethyl 1h Indole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR: The proton NMR spectrum for 3-Iodo-1,4-dimethyl-1H-indole is expected to show distinct signals corresponding to each unique proton environment. The aromatic region would feature signals for the protons on the benzene (B151609) ring (H-5, H-6, H-7). The chemical shifts and coupling patterns of these protons provide information about their relative positions. For instance, in the related compound 3,4-dimethyl-1H-indole, the aromatic protons appear between δ 6.8 and 7.2 ppm. rsc.org The proton at the C-2 position of the indole (B1671886) ring typically appears as a singlet. Additionally, two singlets are anticipated in the aliphatic region corresponding to the two methyl groups: one attached to the nitrogen at position 1 (N-CH₃) and the other to the carbon at position 4 (C4-CH₃). The N-methyl group in similar indole structures typically resonates around δ 3.7 ppm.
¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, ten distinct signals are expected. The presence of the electron-withdrawing iodine atom at the C-3 position would cause a significant downfield shift for this carbon, while also influencing the shifts of neighboring carbons. The signals for the two methyl carbons would appear in the upfield region of the spectrum. In 3,4-dimethyl-1H-indole, the methyl carbons resonate at approximately 20.15 ppm and 13.19 ppm. rsc.org Definitive assignments of both ¹H and ¹³C spectra can be achieved through two-dimensional NMR techniques, such as HETCOR (Heteronuclear Correlation), which correlates proton and carbon signals. clockss.org
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| N-CH₃ | ~3.7 (s) | ~31 |
| C2-H | ~7.0 (s) | ~125 |
| C3 | - | ~60-70 (due to Iodine) |
| C4-CH₃ | ~2.5 (s) | ~15 |
| C5-H | ~6.9 (d) | ~109 |
| C6-H | ~7.1 (t) | ~122 |
| C7-H | ~7.5 (d) | ~120 |
| Quaternary Carbons (C3a, C4, C7a) | - | ~128-138 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₁₀IN), the calculated molecular weight is approximately 271.11 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula with high precision. rsc.org
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak ([M]⁺) at m/z 271. Since iodine is monoisotopic (¹²⁷I), no characteristic M+2 peak, as seen with chlorine or bromine, is expected. docbrown.info The fragmentation pattern would likely involve characteristic losses:
Loss of an iodine radical: A peak at m/z 144 ([M-I]⁺) corresponding to the 1,4-dimethyl-1H-indole cation. This is often a primary fragmentation pathway for iodo-aromatic compounds.
Loss of a methyl radical: A peak at m/z 256 ([M-CH₃]⁺) from the loss of one of the methyl groups.
Loss of HI: A peak corresponding to [M-HI]⁺ may also be observed.
Indole core fragmentation: Further fragmentation of the indole ring structure may occur, though the initial loss of the iodine atom is typically a dominant process. tsijournals.com
The fragmentation of the closely related 1,3-dimethyl-1H-indole shows a strong molecular ion peak at m/z 145, which serves as the base peak, indicating the stability of the indole ring system. nist.gov
| m/z | Predicted Ion | Notes |
|---|---|---|
| 271 | [C₁₀H₁₀IN]⁺ | Molecular Ion ([M]⁺) |
| 256 | [C₉H₇IN]⁺ | Loss of methyl radical (-CH₃) |
| 144 | [C₁₀H₁₀N]⁺ | Loss of iodine radical (-I) |
| 127 | [I]⁺ | Iodine cation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands.
Key expected absorptions include:
C-H stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).
C=C stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
C-N stretching: The stretching vibration for the C-N bond of the N-methyl indole would likely appear in the 1300-1360 cm⁻¹ range.
C-I stretching: The carbon-iodine bond absorption is expected in the far-infrared region, typically around 500-600 cm⁻¹, and may be difficult to observe on standard mid-IR spectrometers.
The NIST database spectrum for indole itself shows characteristic peaks for aromatic C-H and N-H stretching above 3000 cm⁻¹ and aromatic ring vibrations between 1400-1600 cm⁻¹. nist.gov The absence of a broad N-H stretch (typically ~3400 cm⁻¹) in the spectrum of this compound would confirm the N-methylation at position 1.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3050-3150 | Stretching | Aromatic C-H |
| 2850-2960 | Stretching | Aliphatic C-H (Methyl) |
| 1450-1600 | Stretching | Aromatic C=C |
| 1300-1360 | Stretching | Aromatic C-N |
| ~740 | Out-of-plane bending | Aromatic C-H |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. nih.gov If a suitable single crystal of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. It would unambiguously confirm the connectivity of the atoms and the substitution pattern on the indole ring.
Furthermore, X-ray crystallography reveals how molecules are arranged in the solid state, providing insights into intermolecular interactions such as π–π stacking, which is common for planar aromatic systems like the indole nucleus. mdpi.com For chiral molecules, this technique can determine the absolute stereochemistry. nih.gov While this compound is achiral, this method would provide an exact model of its solid-state conformation.
Elemental Analysis and Thermogravimetric Analysis (TGA)
Elemental Analysis: This technique determines the mass percentages of the elements (carbon, hydrogen, nitrogen) in a pure sample. The experimental values are then compared to the theoretical percentages calculated from the molecular formula (C₁₀H₁₀IN) to confirm the compound's elemental composition and purity.
| Element | Symbol | Atomic Weight | Percentage |
|---|---|---|---|
| Carbon | C | 12.011 | 44.29% |
| Hydrogen | H | 1.008 | 3.72% |
| Iodine | I | 126.90 | 46.81% |
| Nitrogen | N | 14.007 | 5.17% |
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information about the thermal stability and decomposition profile of the compound. A TGA curve would show the temperature at which this compound begins to decompose and could indicate the presence of residual solvents or moisture if mass loss is observed at low temperatures. For a pure, stable organic compound, the TGA thermogram would typically show a flat baseline until the onset of decomposition, followed by a sharp drop in mass.
Compound Index
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₁₀H₁₀IN |
| 3,4-dimethyl-1H-indole | C₁₀H₁₁N |
| 1,3-dimethyl-1H-indole | C₁₀H₁₁N |
| Indole | C₈H₇N |
Future Directions in 3 Iodoindole Research
Development of Novel and Highly Efficient Synthetic Pathways
The synthesis of 3-iodoindoles has traditionally relied on methods that can have limitations regarding scope, efficiency, or harsh reaction conditions. rsc.org The future of 3-iodoindole synthesis lies in the development of more concise, efficient, and broadly applicable pathways that overcome the challenges of classical methods like the Fischer indole (B1671886) synthesis. beilstein-journals.orgnih.gov
Key research thrusts include:
Multicomponent Reactions (MCRs): One of the most promising avenues is the use of one-pot, multicomponent reactions that form multiple chemical bonds in a single operation. beilstein-journals.orgnih.gov A recently developed four-component reaction, for instance, generates highly substituted 3-iodoindoles from ortho-haloanilines, terminal alkynes, N-iodosuccinimide (NIS), and alkyl halides. beilstein-journals.orgnih.govresearchgate.net This strategy, initiated by a copper-free alkynylation followed by cyclization, electrophilic iodination, and alkylation, provides a streamlined route to complex molecules. beilstein-journals.orgnih.gov Future work will likely focus on expanding the diversity of components that can be incorporated into these MCRs.
Advanced Catalytic Systems: Palladium- and copper-catalyzed reactions have been instrumental in synthesizing 3-iodoindoles. nih.govorganic-chemistry.orgnih.gov A well-established two-step process involves the Sonogashira cross-coupling of N,N-dialkyl-o-iodoanilines with terminal alkynes, followed by an electrophilic cyclization with iodine. nih.govorganic-chemistry.orgnih.gov Future developments will aim to discover new catalytic systems, potentially involving other transition metals or metal-free catalysts, to improve yields, reduce catalyst loading, and enhance functional group tolerance. researchgate.netorganic-chemistry.org
Direct C-H Iodination: While electrophilic iodination of a pre-formed indole ring is a common strategy, developing methods for the direct and regioselective C-H iodination of substituted indoles remains a significant goal. This would provide a more atom-economical route, avoiding the need for pre-functionalized starting materials.
Below is a comparative overview of prominent synthetic strategies for 3-iodoindoles.
| Synthetic Strategy | Key Reactants | Catalyst/Reagent | Key Features | Reference(s) |
| Four-Component Reaction | ortho-haloaniline, terminal alkyne, alkyl halide | Pd catalyst (for alkynylation), KOt-Bu, N-Iodosuccinimide | High efficiency, one-pot synthesis, builds complexity rapidly. | beilstein-journals.orgnih.govresearchgate.net |
| Coupling/Cyclization | N,N-dialkyl-o-iodoaniline, terminal alkyne | Pd/Cu catalyst, I₂ | Excellent yields, mild reaction conditions, versatile for various alkynes. | nih.govorganic-chemistry.orgnih.gov |
| Iodocyclization | 2-alkynylanilines | Ph₃P, N-Iodosuccinimide | Provides rapid access to 3-iodoindoles under mild conditions. | researchgate.net |
Exploration of Undiscovered Reactivity Patterns and Transformations
The primary utility of 3-iodoindoles stems from the reactivity of the carbon-iodine bond, which makes them ideal substrates for transition-metal-catalyzed cross-coupling reactions. nih.gov Future research will not only refine these known transformations but also seek to uncover entirely new reactivity patterns.
Expansion of Cross-Coupling Reactions: 3-iodoindoles are excellent precursors for generating 2,3-disubstituted indoles via Sonogashira, Suzuki, and Heck couplings. nih.gov This has been successfully applied to synthesize 1,2,3-trisubstituted indoles which exhibit properties such as blue light emission. beilstein-journals.orgnih.gov Future work will explore a broader range of coupling partners, including those that introduce novel functional groups and heteroatoms at the C3 position. The development of catalysts that can achieve these transformations under milder conditions or with greater selectivity will be a key focus.
Dearomatization Strategies: The electrophilic character of certain indole derivatives can be exploited in dearomatization reactions. rsc.org Investigating the potential of 3-iodoindoles to participate in novel dearomatizing transformations could open up pathways to complex, three-dimensional indolene and indoline (B122111) scaffolds, which are prevalent in natural products.
Dual Functionalization: Research into reactions that functionalize both the C3-position (via the iodo-group) and another position on the indole nucleus in a single or sequential operation would be highly valuable. This could involve directing group strategies or exploiting the inherent electronic biases of the substituted indole ring to achieve regioselective C-H functionalization.
The following table summarizes established transformations of 3-iodoindoles, which serve as a foundation for future exploration.
| Reaction Type | Coupling Partner | Catalyst | Product Type | Reference(s) |
| Suzuki Coupling | Arylboronic acids | Palladium catalyst | 3-Arylindoles | beilstein-journals.orgnih.govnih.gov |
| Sonogashira Coupling | Terminal alkynes | Pd/Cu catalyst | 3-Alkynylindoles | nih.gov |
| Heck Coupling | Alkenes (e.g., n-butyl acrylate) | Palladium catalyst | 3-Alkenylindoles | nih.gov |
Integration with Emerging Sustainable Synthetic Technologies
Modern organic synthesis is increasingly driven by the principles of green chemistry, which prioritize the reduction of waste, energy consumption, and the use of hazardous substances. researchgate.net The future synthesis of 3-iodoindoles and their derivatives will be heavily influenced by the adoption of sustainable technologies.
Green Solvents and Catalysts: Many established indole syntheses rely on hazardous solvents and heavy metal catalysts. rsc.org A major future direction is the development of synthetic routes that proceed in environmentally benign solvents like water or ethanol, or under solvent-free conditions. rsc.orgresearchgate.netrsc.orgresearchgate.net Research into recyclable catalysts or non-toxic organocatalysts for key reaction steps will be critical. researchgate.netnih.gov
Photocatalysis and Electrocatalysis: The use of visible light photocatalysis and electrocatalysis represents a frontier in sustainable synthesis. organic-chemistry.orgacs.org These methods can enable unique transformations under exceptionally mild conditions, often avoiding the need for strong chemical oxidants or reductants. organic-chemistry.orgacs.org Developing photocatalytic or electrochemical methods for the synthesis and functionalization of 3-iodoindoles is a compelling future goal that could lead to highly efficient and environmentally friendly processes. acs.org
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, better temperature control, and easier scalability. Integrating the synthesis of 3-iodoindoles into flow systems could lead to more efficient, automated, and safer production methods, aligning with the goals of sustainable manufacturing.
Advanced Computational Modeling for Rational Design and Reaction Prediction
Computational chemistry has become an indispensable tool in modern organic synthesis for understanding reaction mechanisms and predicting outcomes. Its application in 3-iodoindole research is poised to accelerate discovery and innovation.
Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways in detail. researchgate.net For the synthesis of 3-iodoindoles, this could involve modeling the transition states of palladium-catalyzed cyclizations or elucidating the mechanism of multicomponent reactions. A deeper mechanistic understanding allows for the rational optimization of reaction conditions and catalyst design.
Catalyst Design: In silico screening of potential catalysts can dramatically reduce the experimental effort required to discover more efficient and selective catalytic systems. Computational models can predict how modifications to a catalyst's ligand structure will impact its activity in cross-coupling reactions involving 3-iodoindoles, guiding the synthesis of next-generation catalysts.
Prediction of Properties: As demonstrated by the discovery of 3-arylindoles that function as blue emitters, the substitution pattern on the indole ring dictates its physical and electronic properties. beilstein-journals.org Computational modeling can be used to predict the photophysical properties (e.g., absorption and emission wavelengths) of novel 3-iodoindole derivatives, enabling the rational design of new functional materials for applications in areas like organic light-emitting diodes (OLEDs).
By embracing these future directions, the scientific community can unlock the full potential of 3-Iodo-1,4-dimethyl-1H-indole and the broader class of 3-iodoindoles, paving the way for the creation of novel molecules with significant applications in medicine, materials science, and beyond.
Q & A
Q. Q1. What are the optimal synthetic routes for preparing 3-Iodo-1,4-dimethyl-1H-indole with high purity?
- Methodological Answer :
- Direct iodination : React 1,4-dimethyl-1H-indole with iodine in the presence of a Pd catalyst (e.g., Pd(OAc)₂) under mild conditions (60–80°C, 12–24 hrs) .
- Purification : Use column chromatography with a 70:30 ethyl acetate/hexane eluent to isolate the product. Confirm purity via TLC (Rf ~0.5 in same solvent system) and HRMS (expected [M+H]⁺: ~272.04 g/mol) .
- Yield Optimization : Avoid prolonged reaction times (>24 hrs) to minimize byproduct formation (e.g., diiodinated derivatives) .
Q. Q2. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the methyl groups (δ ~3.8 ppm for N-methyl, δ ~2.5 ppm for C4-methyl) and aromatic protons (δ 6.8–7.5 ppm). The iodine atom induces deshielding in adjacent carbons (C3: δ ~95 ppm) .
- HRMS : Validate molecular weight (272.04 g/mol) with <2 ppm error .
- X-ray crystallography : For unambiguous confirmation, use SHELXL for structure refinement (e.g., C–I bond length: ~2.09 Å) .
Advanced Reactivity and Mechanistic Insights
Q. Q3. How does the iodine substituent influence cross-coupling reactivity in this compound compared to bromo/chloro analogs?
- Methodological Answer :
- Suzuki-Miyaura Coupling : Iodine’s larger atomic radius and lower electronegativity enhance oxidative addition with Pd catalysts (e.g., Pd(PPh₃)₄) at lower temperatures (40–60°C) vs. bromo analogs (80–100°C) .
- Substitution Challenges : Steric hindrance from the 1,4-dimethyl groups may reduce reactivity; optimize ligand systems (e.g., XPhos) to improve turnover .
Q. Q4. How to resolve contradictions in reported yields for nucleophilic substitutions involving this compound?
- Methodological Answer :
- Variable Control : Reaction solvent (e.g., MeCN vs. DMF) and catalyst (e.g., CuI vs. FeCl₃) critically affect yields. For SNAr reactions, use MeCN with 10 mol% I₂ at 40°C for 5 hrs (yields up to 98%) .
- Byproduct Analysis : Use LC-MS to detect diiodinated or demethylated byproducts, which may skew yield calculations .
Experimental Design and Data Interpretation
Q. Q5. How to design catalytic systems for C–C bond formation using this compound as a substrate?
- Methodological Answer :
- Ligand Screening : Test bidentate ligands (e.g., dppf, BINAP) to stabilize Pd intermediates and reduce steric clashes with methyl groups .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance iodine’s leaving-group ability but may deactivate catalysts; balance with toluene/water biphasic systems .
Q. Q6. What strategies mitigate low yields in Heck reactions with this compound?
- Methodological Answer :
Comparative and Contradiction Analysis
Q. Q7. Why do studies report conflicting biological activities for this compound derivatives?
- Methodological Answer :
- Structural Variants : Minor modifications (e.g., substituent position) drastically alter bioactivity. For example, 3-iodo derivatives show stronger antimicrobial activity vs. 5-iodo analogs due to improved membrane penetration .
- Assay Conditions : Variations in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) and concentrations (IC50: 1–50 μM) explain discrepancies .
Q. Q8. How to reconcile contradictory data on the compound’s stability under oxidative conditions?
- Methodological Answer :
Advanced Applications in Material Science
Q. Q9. What role does this compound play in designing organic semiconductors?
- Methodological Answer :
- Charge Transport : The iodine atom enhances π-stacking interactions, improving hole mobility (μh ~0.1 cm²/V·s). Compare with bromo analogs (μh ~0.05 cm²/V·s) .
- Device Fabrication : Use vacuum deposition to create thin films (thickness: 50–100 nm) with low surface roughness (<1 nm RMS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
